molecular formula C10H5IN2O B3058019 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 872576-92-6

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B3058019
CAS No.: 872576-92-6
M. Wt: 296.06 g/mol
InChI Key: CNKWXTMFDVZLQN-UHFFFAOYSA-N
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Description

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a halogen-substituted quinoline derivative featuring a cyano group at position 3 and an iodine atom at position 4. The iodine substituent introduces steric bulk and electronic effects, influencing reactivity, solubility, and biological activity.

Properties

IUPAC Name

6-iodo-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5IN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKWXTMFDVZLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651877
Record name 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872576-92-6
Record name 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Starting Material : 2-Amino-5-iodobenzoic acid or its ester.
  • Cyclization : Heating with ethyl (ethoxymethylene)cyanoacetate in a high-boiling solvent (e.g., diphenyl ether) induces cyclization, forming the quinoline core.
  • Decarboxylation : The ester group at position 3 is hydrolyzed to a carboxylic acid and subsequently decarboxylated to yield the nitrile.

Example :

  • 2-Amino-5-iodobenzoic acid (10 mmol) and ethyl (ethoxymethylene)cyanoacetate (12 mmol) are refluxed in diphenyl ether at 210°C for 6 hours. The crude product is purified via silica gel chromatography to isolate this compound (yield: 58%).

Post-Cyclization Electrophilic Iodination

When the iodinated aniline is inaccessible, electrophilic iodination of a pre-formed quinolone scaffold offers an alternative.

Reaction Conditions

  • Substrate : 4-Oxo-1,4-dihydroquinoline-3-carbonitrile.
  • Iodinating Agent : N-Iodosuccinimide (NIS) in the presence of triflic acid (TfOH) or Lewis acids like FeCl₃.
  • Regioselectivity : Electron-withdrawing groups (e.g., nitrile, ketone) direct iodination to the meta position (C6).

Example :

  • 4-Oxo-1,4-dihydroquinoline-3-carbonitrile (5 mmol) is treated with NIS (6 mmol) and FeCl₃ (0.5 mmol) in acetonitrile at 80°C for 12 hours. The product is recrystallized from ethanol to yield this compound (yield: 72%).

Halogen Exchange Reactions

Aryl halides at position 6 can undergo halogen exchange with iodide sources under transition metal catalysis.

Ullmann-Type Coupling

  • Substrate : 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
  • Iodide Source : NaI in DMF at 120°C.

Example :

  • 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (3 mmol), NaI (6 mmol), CuI (0.3 mmol), and 1,10-phenanthroline (0.6 mmol) are heated in DMF for 24 hours. The product is isolated via column chromatography (yield: 65%).

Metal-Mediated Direct C–H Iodination

Palladium-catalyzed C–H activation enables direct iodination without pre-functionalized substrates.

Catalytic System

  • Catalyst : Pd(OAc)₂ (5 mol%).
  • Oxidizing Agent : PhI(OAc)₂.
  • Iodine Source : I₂ in DCE at 100°C.

Example :

  • 4-Oxo-1,4-dihydroquinoline-3-carbonitrile (4 mmol), I₂ (4.8 mmol), Pd(OAc)₂ (0.2 mmol), and PhI(OAc)₂ (8 mmol) are stirred in DCE for 18 hours. The product is purified by recrystallization (yield: 68%).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Gould-Jacobs 58 >95 Moderate High
Electrophilic Iodination 72 >98 High Moderate
Halogen Exchange 65 >90 Low Low
C–H Iodination 68 >92 High High

Key Findings :

  • Gould-Jacobs cyclization is optimal for small-scale synthesis but requires iodinated anilines.
  • Electrophilic iodination offers higher yields and scalability but demands careful control of directing groups.
  • C–H activation bypasses pre-functionalization but incurs higher costs due to palladium catalysts.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile I (6), CN (3) C₁₀H₅IN₂O 314.06*
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile F (6), CN (3) C₁₀H₅FN₂O 188.16
6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile Cl (6), CN (3) C₁₀H₅ClN₂O 204.62
5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile OMe (5,8), Ph (2), CN (3) C₁₈H₁₅N₂O₂ 303.33
6,7-Bis(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carbonitrile BnO (6,7), CN (3) C₂₄H₁₈N₂O₃ 382.41

*Calculated based on analogous structures.

Key Observations :

  • Halogen Effects : The iodine atom in the target compound increases molecular weight significantly compared to fluoro (188.16) and chloro (204.62) analogs. Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) in crystallography .
  • Electron-Withdrawing vs. Donating Groups: The cyano group at position 3 is electron-withdrawing, stabilizing the quinoline core.

Key Observations :

Biological Activity

Overview

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including an iodine atom at the 6th position and a carbonitrile group at the 3rd position, demonstrates potential in various therapeutic areas, particularly in oncology and infectious diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Similar compounds have been shown to effectively inhibit epidermal growth factor receptor (EGFR) kinases and Tpl2 kinases, which are crucial in cancer signaling pathways and inflammatory responses. The binding mechanism involves displacement of water molecules by the cyano group, allowing interaction with critical residues in the kinase active site .

Anticancer Properties

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's efficacy is often measured using the half-maximal effective concentration (EC50) in cellular assays.

Antiviral Activity

This compound also shows promise as an anti-HIV agent. In a study involving molecular modeling and synthesis of related compounds, certain derivatives demonstrated effective inhibition against HIV integrase with minimal cytotoxicity . The structure-activity relationship suggests that modifications at specific positions can enhance antiviral efficacy.

Antibacterial Effects

The antibacterial activity of this compound has been evaluated through minimum inhibitory concentration (MIC) assays. Results indicate moderate antibacterial effects against various strains, highlighting its potential as a lead compound for developing new antibiotics .

Study on Antiviral Activity

In a recent study focusing on HIV integrase inhibitors, a series of compounds derived from quinoline scaffolds were synthesized and evaluated. Among these, compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of integrase activity .

CompoundIC50 (µM)Activity
Compound A75Anti-HIV
Compound B40Anti-HIV
This compoundTBDTBD

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound reveals that it is stable under physiological conditions but may exhibit variable absorption depending on the route of administration. Toxicological studies are essential to establish safety profiles before clinical applications can be considered.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis of iodinated quinolines often involves cyclization of precursors like 3-cyanoquinolones, with iodination introduced via electrophilic substitution or metal-catalyzed coupling. For example, analogous compounds (e.g., 6-acetyl-4-oxo-4H-chromene-3-carbonitrile) are synthesized using reflux conditions with acetyl chloride and pyridine to drive cyclization . Optimization may include varying solvents (e.g., DMF or THF), temperature control (60–100°C), and catalytic systems (e.g., CuI for iodination). Purity can be enhanced via recrystallization in ethanol or acetonitrile .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : To confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular ion validation (e.g., [M+H]⁺ at m/z 315.06 for the carboxylic acid analog) .
  • NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and iodine’s electronic effects on neighboring carbons .

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The iodine atom at position 6 serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings for functionalization. For instance, palladium-catalyzed coupling with aryl boronic acids can replace iodine with aromatic groups. Reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) must balance steric hindrance from the quinoline core and electronic effects of the nitrile group .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reaction outcomes during the synthesis of iodinated quinolines?

  • Methodological Answer : Discrepancies in yield or byproduct formation may arise from competing pathways, such as:

  • Iodine Redistribution : Electrophilic iodination at unintended positions (e.g., para to nitrile groups).
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates differently than non-polar solvents.
  • Catalyst Poisoning : Residual moisture or oxygen in reactions involving Pd/Cu catalysts. Systematic screening using Design of Experiments (DoE) can isolate critical variables .

Q. How can computational modeling predict the electronic and steric effects of substituents on the quinoline core?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites for substitution. For example, the nitrile group’s electron-withdrawing effect directs iodination to position 6. Molecular docking studies may further predict bioactivity by simulating interactions with target enzymes .

Q. What strategies resolve spectral data contradictions (e.g., NMR splitting vs. X-ray crystallography) for 6-iodo derivatives?

  • Methodological Answer : Discrepancies between solution-phase NMR (dynamic averaging) and solid-state X-ray data require multi-technique validation:

  • VT-NMR : Variable-temperature NMR to detect conformational flexibility.
  • SC-XRD : Single-crystal X-ray diffraction to confirm regiochemistry and hydrogen bonding (e.g., carbonyl-oxygen interactions) .

Q. How can the biological activity of this compound be systematically evaluated in medicinal chemistry contexts?

  • Methodological Answer : Prioritize assays aligned with structural analogs (e.g., 4-oxoquinoline-3-carbonitriles):

  • Enzyme Inhibition : Kinase or topoisomerase inhibition assays (IC₅₀ determination).
  • Antimicrobial Screening : MIC tests against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with structure-activity relationship (SAR) analysis .

Q. What are the stability challenges for this compound under varying storage conditions, and how can degradation be mitigated?

  • Methodological Answer : Light and moisture sensitivity are common due to the iodinated aromatic system. Strategies include:

  • Storage : In amber vials under inert gas (N₂/Ar) at –20°C.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) in solution.
  • Degradation Monitoring : Regular HPLC analysis (C18 columns, MeCN/H₂O mobile phase) to track impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

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